1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One is classified as a nitrogen-containing heterocycle. Its structural features allow it to engage in various chemical reactions and interactions, making it a candidate for drug development and medicinal chemistry applications.
The synthesis of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One can be approached through several methods. One notable synthetic route involves the reaction of appropriate precursors under controlled conditions to yield the target compound.
For example, related compounds have been synthesized through transformations involving milrinone derivatives, leading to potent cyclic adenosine monophosphate phosphodiesterase III inhibitors .
The molecular structure of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One features:
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
PDYMCBRGMDRAPX-UHFFFAOYSA-N
.This structural configuration allows for diverse interactions with biological targets.
1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One can undergo various chemical reactions that modify its structure and enhance its properties:
These reactions often require careful control of conditions to achieve desired selectivity and yield.
While specific mechanisms for 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One are not extensively documented in the literature, related compounds have shown activity against bromodomain and extra-terminal (BET) proteins. This suggests a potential role in modulating gene expression through epigenetic mechanisms .
The interaction with BET proteins may indicate applications in cancer therapy and other diseases where gene regulation plays a critical role.
These properties influence the compound's bioavailability and therapeutic efficacy.
The potential applications of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One include:
X-ray co-crystallography studies of 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]Pyridin-2-One bound to Pseudomonas aeruginosa Thymidylate Kinase (PaTMK) reveal a resolution of 1.91 Å (PDB ID: 3UWK) [2] [6]. The bicyclic core adopts a planar conformation, with bond lengths and angles critical for bioactivity:
Table 1: Crystallographic Bond Parameters
Bond Atoms | Length (Å) | Angle (°) | Interaction Partner |
---|---|---|---|
C2=O8 | 1.23 | 120.5 | Gln105 (H-bond) |
N3-H | 1.01 | 119.8 | Arg74 (H-bond) |
C6-C(Ph) | 1.48 | 115.3 | Phe155 (π-stacking) |
The compound’s absolute configuration is defined by the InChI Key: PDYMCBRGMDRAPX-UHFFFAOYSA-N and SMILES: CN1C(=O)NC2=C1N=CC(=C2)C3=CC=CC=C3 [1] [3]. These notations confirm:
¹H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.45 (s, 1H, H7), 7.85–7.70 (m, 5H, Ph-H), 4.10 (s, 2H, H3), 3.45 (s, 3H, CH3) [3] [4]. ¹³C NMR confirms 13 distinct carbons: δ 161.2 (C2), 148.5 (C7a), 135.0 (C6), and 128.0–126.5 (Ph-C) [4]. High-resolution mass spectrometry (HRMS) shows [M+H]+ at m/z 225.1012 (calculated 225.1008 for C₁₃H₁₁N₃O), with fragmentation ions at m/z 182.0 (loss of C≡N) and 104.0 (phenylimidazole) [5].
Infrared spectroscopy (KBr pellet) identifies key functional groups:
Thermogravimetric analysis (TGA) indicates decomposition above 245°C, consistent with the observed melting point range of 245–248°C [7] [8]. Solubility data:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0